Kx2-361

Description

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

a dual Src-kinase and tubulin polymerization inhibitor that crosses blood brain barrier in mice

Structure

3D Structure

Properties

CAS No. |

897016-26-1 |

|---|---|

Molecular Formula |

C24H24FN3O2 |

Molecular Weight |

405.5 g/mol |

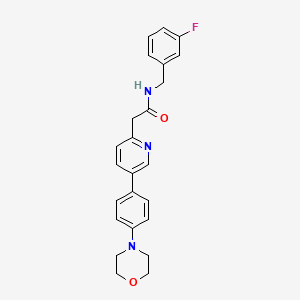

IUPAC Name |

N-[(3-fluorophenyl)methyl]-2-[5-(4-morpholin-4-ylphenyl)-2-pyridinyl]acetamide |

InChI |

InChI=1S/C24H24FN3O2/c25-21-3-1-2-18(14-21)16-27-24(29)15-22-7-4-20(17-26-22)19-5-8-23(9-6-19)28-10-12-30-13-11-28/h1-9,14,17H,10-13,15-16H2,(H,27,29) |

InChI Key |

CMKKPJNMYLOUCE-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)C3=CN=C(C=C3)CC(=O)NCC4=CC(=CC=C4)F |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

KX2-361 N-(3-fluorobenzyl)-2-(5-(4-morpholinophenyl)pyridin-2-yl) acetamide dihydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Kx2-361: A Dual-Action Inhibitor Targeting Src Kinase and Tubulin Polymerization in Glioblastoma

An In-Depth Technical Guide on the Core Mechanism of Action

Introduction

Glioblastoma (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors in adults. Its infiltrative nature, the presence of the blood-brain barrier (BBB), and intrinsic and acquired resistance to conventional therapies contribute to a dismal prognosis. The development of novel therapeutic agents that can effectively cross the BBB and target key oncogenic pathways is a critical unmet need. Kx2-361 has emerged as a promising small molecule inhibitor with a unique dual mechanism of action, targeting both Src kinase and tubulin polymerization, and demonstrating significant preclinical activity against glioblastoma. This technical guide provides a comprehensive overview of the core mechanism of action of this compound in glioblastoma, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Dual-Targeting Strategy

This compound is an orally bioavailable small molecule that readily crosses the blood-brain barrier.[1][2] Its anti-glioblastoma activity stems from its ability to simultaneously inhibit two critical cellular components: the Src family of non-receptor tyrosine kinases and the process of tubulin polymerization.[1][2]

Src Kinase Inhibition

Src family kinases (SFKs) are frequently overactivated in glioblastoma and play a pivotal role in promoting tumor cell proliferation, survival, invasion, and angiogenesis.[3] this compound acts as a non-ATP competitive inhibitor of Src kinase, binding to the peptide substrate binding site.[4] This inhibition leads to a reduction in the autophosphorylation of Src at tyrosine 416 (Tyr416), a key marker of its activation.[2][5] By blocking Src activity, this compound disrupts downstream signaling cascades crucial for glioblastoma progression.[3]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated anti-cancer strategy. This compound directly binds to tubulin, inhibiting its polymerization into microtubules.[1][2] This leads to the disruption of the microtubule network within glioma cells, ultimately causing cell cycle arrest at the G2/M phase and inducing apoptosis.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound against glioblastoma.

Table 1: In Vitro Activity of this compound in Glioblastoma Cell Lines

| Cell Line | Assay | Concentration Range | Effect | Citation(s) |

| GL261 (murine) | Src Autophosphorylation | 0-200 nM | Reduction in Src autophosphorylation | [2] |

| U87 (human) | Cell Cycle Analysis | 0-270 nM | G2/M phase arrest (dose-dependent) | [2] |

| U87 (human) | Apoptosis Induction | 0-800 nM | Induction of apoptosis | [2] |

| GL261 (murine) | Apoptosis Induction | 0-800 nM | Induction of apoptosis | [2] |

| T98G (human) | Apoptosis Induction | 0-800 nM | Induction of apoptosis | [2] |

| Purified Tubulin | Tubulin Polymerization | 5 µM | Inhibition of in vitro assembly | [2] |

Table 2: In Vivo Efficacy of this compound in an Orthotopic GL261 Glioblastoma Mouse Model

| Treatment Group | Dosing Regimen | Median Survival | Long-Term Survivors | Citation(s) |

| Vehicle | Daily oral gavage | ~25 days | 0% | [7] |

| This compound | Daily oral gavage | Significantly extended | 30% complete tumor remission | [7][8] |

| Temozolomide (TMZ) | 5 mg/kg, once weekly | Extended | Not specified | [7] |

| This compound + TMZ | Combination | Not specified | Not specified | [7] |

Table 3: Pharmacokinetic Parameters of this compound in Mice

| Parameter | Value | Dosing | Citation(s) |

| Brain Cmax | 4025 ± 319 ng/g | 20 mg/kg, oral | [2] |

| Brain Tmax | 15 min | 20 mg/kg, oral | [2] |

| Brain AUClast | 5044 ± 355 h*ng/g | 20 mg/kg, oral | [2] |

| Oral Bioavailability | 40% | Not specified | [8] |

Signaling Pathways and Cellular Processes

The dual inhibition of Src kinase and tubulin polymerization by this compound culminates in a multi-pronged attack on glioblastoma cells.

Downstream of Src Inhibition: The STAT3 Connection

Src kinase is a known upstream activator of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway, which is constitutively active in a majority of glioblastomas and is a master regulator of the mesenchymal phenotype associated with therapeutic resistance.[9][10] The activation of STAT3, through phosphorylation at Y705 and S727, is mediated by Src and EGFR signaling, respectively.[9] By inhibiting Src, this compound is predicted to decrease the phosphorylation of STAT3, thereby inhibiting its transcriptional activity and pro-survival functions. This disruption of the Src-STAT3 axis likely contributes significantly to the apoptotic effects of this compound.

The Role of the Immune System

A critical finding from in vivo studies is that the long-term survival benefit of this compound is dependent on a functional adaptive immune system.[3][7][11] Long-term survival was not observed in immunodeficient mice bearing GL261 gliomas treated with this compound.[7] This suggests that this compound not only has direct cytotoxic effects on tumor cells but also modulates the tumor microenvironment to promote an anti-tumor immune response. One potential mechanism is the induction of immunogenic cell death (ICD), a form of apoptosis that releases damage-associated molecular patterns (DAMPs), which can prime an adaptive immune response against the tumor.[12][13] Long-term survivors from this compound treatment were able to reject a subsequent tumor challenge, indicating the development of immunological memory.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot Analysis of Src Phosphorylation

This protocol details the detection of phosphorylated Src (p-Src) at Tyr416 in glioblastoma cell lysates.

Methodology:

-

Cell Culture and Treatment: Plate glioblastoma cells (e.g., GL261, U87) and allow them to adhere. Treat cells with varying concentrations of this compound (e.g., 0-200 nM) for 24 to 72 hours.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein by boiling in Laemmli buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-Src (Tyr416), total Src, and a loading control (e.g., GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Analysis: Quantify band intensities using densitometry software and normalize p-Src levels to total Src and the loading control.[5]

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the polymerization of purified tubulin.

References

- 1. Src kinase assay [bio-protocol.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Immunohistochemistry for Tumor-Infiltrating Immune Cells After Oncolytic Virotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. researchgate.net [researchgate.net]

- 8. Clonogenic Assay [bio-protocol.org]

- 9. Activation of STAT3 through combined SRC and EGFR signaling drives resistance to a mitotic kinesin inhibitor in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Roles of STAT3 in the pathogenesis and treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. research.ed.ac.uk [research.ed.ac.uk]

- 13. pure.johnshopkins.edu [pure.johnshopkins.edu]

Kx2-361: A Technical Whitepaper on its Dual-Inhibitor Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kx2-361 is an orally bioavailable small molecule that has demonstrated significant potential as an anti-cancer agent, particularly for aggressive brain tumors like glioblastoma.[1][2] Its therapeutic efficacy stems from a unique dual-inhibitor function, concurrently targeting two distinct and critical components of cellular proliferation and survival: Src kinase and tubulin polymerization.[1][3][4] This document provides an in-depth technical overview of the core mechanisms of this compound, supported by available quantitative data and detailed experimental methodologies.

Core Mechanism of Action: Dual Inhibition

This compound's primary pharmacological activity is the simultaneous inhibition of two key oncogenic targets:

-

Src Kinase: A non-receptor tyrosine kinase that is frequently overexpressed in various cancers. Src kinase plays a pivotal role in tumor cell proliferation, angiogenesis, migration, and metastasis.[5] this compound inhibits Src kinase activity by binding to the peptide substrate site, a distinct mechanism from ATP-competitive inhibitors.[3][6] This novel binding mode is believed to confer greater specificity towards Src kinase.[6]

-

Tubulin Polymerization: Tubulin is the protein subunit of microtubules, which are essential for mitosis, intracellular transport, and maintenance of cell structure.[5] By binding to tubulin heterodimers, this compound disrupts microtubule formation and architecture, leading to cell cycle arrest and apoptosis.[1][2][5]

This dual mechanism of action provides a multi-pronged attack on cancer cells, potentially overcoming resistance mechanisms associated with single-target therapies.

Quantitative Data Summary

The following table summarizes the available quantitative data on the inhibitory activity of this compound from preclinical studies.

| Target/Activity | Cell Line/System | Concentration/Effect | Reference |

| Src Autophosphorylation | GL261 murine glioblastoma | Reduced at 0-200 nM | [1] |

| Cell Cycle Arrest (G2/M phase) | U87 human glioblastoma | Dose-dependent effect (0-270 nM), with virtual complete arrest at 270 nM | [1] |

| Apoptosis Induction | U87, GL261, T98G glioma cell lines | Dose-dependent (0-800 nM) | [1] |

| In Vitro Tubulin Polymerization | Purified tubulin | Inhibition at 5 µM | [1] |

| Brain Penetration (in mice) | C57BL/6 mice (20 mg/kg oral dose) | Brain Cmax: 4025 ± 319 ng/g at 15 min; AUClast: 5044 ± 355 h*ng/g | [1] |

Signaling Pathway and Mechanism of Action Diagrams

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its evaluation.

Caption: Dual inhibitory action of this compound on Src kinase and tubulin polymerization.

Caption: Experimental workflow for evaluating the efficacy of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Src Kinase Inhibition Assay (Western Blot for Autophosphorylation)

-

Objective: To determine the effect of this compound on Src kinase activity in glioma cells.

-

Cell Lines: GL261 murine glioblastoma cells.

-

Protocol:

-

Seed GL261 cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 200 nM) dissolved in DMSO for a specified duration (e.g., 24 hours). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Src (p-Src) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Strip the membrane and re-probe with an antibody for total Src and a loading control (e.g., GAPDH or β-actin) to normalize the results.

-

In Vitro Tubulin Polymerization Assay

-

Objective: To directly assess the inhibitory effect of this compound on the assembly of purified tubulin into microtubules.

-

Materials: Purified tubulin (>99% pure), tubulin polymerization buffer, GTP, this compound, and a positive control (e.g., nocodazole).

-

Protocol:

-

Resuspend purified tubulin in tubulin polymerization buffer on ice.

-

In a 96-well plate, add this compound to the desired final concentration (e.g., 5 µM). Include a vehicle control (DMSO) and a positive control.

-

Add the tubulin solution to the wells.

-

Initiate polymerization by adding GTP and incubating the plate at 37°C.

-

Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.

-

Plot the absorbance values against time to generate polymerization curves and compare the effect of this compound to the controls.

-

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine the effect of this compound on cell cycle progression in glioma cells.

-

Cell Lines: U87 human glioblastoma cells.

-

Protocol:

-

Seed U87 cells and treat with a range of this compound concentrations (e.g., 0-270 nM) for a defined period (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing gently, and store at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the DNA content of the cells using a flow cytometer.

-

Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.

-

Orthotopic Glioblastoma Mouse Model

-

Objective: To evaluate the in vivo efficacy of this compound against glioblastoma in a syngeneic model.

-

Animal Model: C57BL/6 mice.

-

Cell Line: GL261 murine glioblastoma cells.

-

Protocol:

-

Intracranially implant GL261 cells into the brains of C57BL/6 mice.

-

After a set period for tumor establishment, randomize the mice into treatment and control groups.

-

Administer this compound orally at a specified dose and schedule (e.g., daily). The control group receives the vehicle.

-

Monitor the mice for tumor progression, body weight, and signs of toxicity.

-

Measure tumor growth using imaging techniques (e.g., bioluminescence imaging if cells are engineered to express luciferase, or MRI).

-

Record survival data and perform statistical analysis (e.g., Kaplan-Meier survival curves) to determine the therapeutic effect of this compound.

-

To investigate the role of the immune system, the same experiment can be conducted in immunocompromised mice (e.g., nude or SCID mice) and the survival outcomes compared to those in the syngeneic C57BL/6 mice.[2]

-

Conclusion

This compound's dual inhibition of Src kinase and tubulin polymerization represents a promising strategy for the treatment of glioblastoma and potentially other malignancies. Its ability to cross the blood-brain barrier addresses a major challenge in neuro-oncology.[1][2] The preclinical data strongly support its continued investigation, and it is currently in Phase I clinical trials for malignant glioblastoma.[5][6] Further research will be crucial to fully elucidate its therapeutic potential and optimize its clinical application.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound | Microtubule Associated | Src | TargetMol [targetmol.com]

- 5. This compound | C24H24FN3O2 | CID 11545920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Kx2-361: A Dual Inhibitor of Src Kinase and Tubulin Polymerization in Glioblastoma Therapy

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Kx2-361, a novel small molecule inhibitor, has emerged as a promising therapeutic agent, particularly in the context of glioblastoma (GBM), the most aggressive form of brain cancer. This technical guide provides a comprehensive overview of this compound's mechanism of action, focusing on its dual role in targeting the Src kinase signaling pathway and inhibiting tubulin polymerization. The following sections detail quantitative data on its efficacy, in-depth experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in oncology and neuro-oncology.

This compound is characterized by its good oral bioavailability and its ability to effectively cross the blood-brain barrier, a critical feature for treating central nervous system malignancies.[1][2] Its dual mechanism of action offers a multi-pronged attack on cancer cells, disrupting key signaling cascades that drive proliferation and survival, as well as interfering with the cellular machinery essential for cell division.

Core Mechanism of Action: Dual Inhibition

This compound exerts its anti-cancer effects through the simultaneous inhibition of two critical cellular targets: the Src family of non-receptor tyrosine kinases and the process of tubulin polymerization.

Src Kinase Inhibition

Src is a proto-oncogene that plays a pivotal role in regulating a multitude of cellular processes, including proliferation, survival, migration, and angiogenesis.[3] In many cancers, including glioblastoma, Src is overexpressed and/or hyperactivated, leading to aberrant downstream signaling that promotes tumor growth and metastasis.[3] this compound is a non-ATP competitive inhibitor that targets the peptide substrate binding site of Src kinase.[4] This mode of inhibition offers a potential advantage in terms of specificity compared to ATP-competitive inhibitors.

The inhibitory effect of this compound on Src activity has been demonstrated through the reduction of Src autophosphorylation at tyrosine 416 (pY416), a key marker of Src activation.[5]

Tubulin Polymerization Inhibition

In addition to its effects on Src kinase, this compound also functions as a potent inhibitor of tubulin polymerization.[1][2] Microtubules, which are dynamic polymers of tubulin, are essential components of the cytoskeleton and are critical for various cellular functions, most notably the formation of the mitotic spindle during cell division. By binding to tubulin, this compound disrupts the assembly of microtubules, leading to mitotic arrest and ultimately, apoptosis.[1][6]

Quantitative Data

The following tables summarize the key quantitative data regarding the efficacy of this compound from various in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines

| Parameter | Cell Line | Concentration Range | Effect | Reference(s) |

| Src Autophosphorylation (pY416) Reduction | GL261 | 0 - 200 nM | Dose-dependent reduction | [1] |

| Cell Cycle Arrest | U87 | 0 - 270 nM | G2/M phase arrest; virtually complete at 270 nM | [1] |

| Apoptosis Induction | U87, GL261, T98G | 0 - 800 nM | Dose-dependent induction of apoptosis | [1] |

| Tubulin Polymerization Inhibition | In vitro assembly | 5 µM | Inhibition of tubulin polymer assembly | [1] |

Table 2: In Vivo Pharmacokinetics of this compound in Mice

| Parameter | Dose | Value | Time Point | Reference(s) |

| Brain Cmax | 20 mg/kg (oral) | 4025 ± 319 ng/g | 15 min post-dosing | [1] |

| Brain AUClast | 20 mg/kg (oral) | 5044 ± 355 h*ng/g | - | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures involved in the study of this compound, the following diagrams have been generated using the Graphviz DOT language.

Src Kinase Signaling Pathway and the Impact of this compound

The Src signaling pathway is a complex network of interactions that ultimately influences cell fate. This compound intervenes at a critical point in this cascade.

Caption: this compound's dual inhibition of Src kinase and tubulin polymerization.

Experimental Workflow for Assessing this compound Efficacy

A typical experimental workflow to evaluate the effects of this compound on glioblastoma cells is outlined below.

References

- 1. promega.com [promega.com]

- 2. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. ebm-journal.org [ebm-journal.org]

- 6. Kinase activity assays Src and CK2 [protocols.io]

The Dual-Action of Kx2-361: A Technical Guide to its Impact on Tubulin Polymerization

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Kx2-361 is a novel small molecule inhibitor with a dual mechanism of action, targeting both Src kinase and the microtubule cytoskeleton.[1][2] This technical guide provides an in-depth analysis of this compound's effects on tubulin polymerization, a critical process for cell division, intracellular transport, and maintenance of cell structure. By directly binding to tubulin, this compound disrupts the dynamic instability of microtubules, leading to cell cycle arrest and apoptosis in cancer cells.[3][4] This document consolidates available quantitative data, details key experimental protocols for studying this interaction, and presents visual diagrams of the underlying molecular pathways and experimental workflows.

Mechanism of Action: this compound and Tubulin Interaction

This compound exerts its anti-cancer effects in part by directly targeting tubulin, the fundamental protein subunit of microtubules. The process of microtubule formation, known as polymerization, is a dynamic equilibrium between the assembly of tubulin dimers into protofilaments and their subsequent disassembly. This compound disrupts this delicate balance by inhibiting tubulin polymerization.[3][4]

Evidence suggests that this compound and its analogs, such as Kx2-391, bind to a novel site on the tubulin heterodimer.[4] This binding is distinct from the binding sites of other well-known tubulin inhibitors like colchicine, vinca alkaloids, or taxanes. Competition assays have demonstrated that this compound and Kx2-391 occupy the same binding site on tubulin.[4] Upon binding, this compound is believed to induce conformational changes in the tubulin dimer that are unfavorable for its incorporation into the growing microtubule lattice, thereby diminishing the extent of tubulin polymerization.[4] This leads to a disruption of the microtubule network within the cell, which is crucial for the formation of the mitotic spindle during cell division.[4] Consequently, cells treated with this compound experience an arrest in the G2/M phase of the cell cycle, ultimately leading to programmed cell death (apoptosis).[3]

References

Kx2-361: A Dual-Targeting Inhibitor with Potent Anti-Tumor Properties in Glioblastoma

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Kx2-361 is a novel, orally bioavailable small molecule inhibitor demonstrating significant anti-tumor activity, particularly in preclinical models of glioblastoma (GBM). Its unique dual mechanism of action, targeting both Src kinase and tubulin polymerization, positions it as a promising therapeutic candidate for this aggressive and challenging malignancy. This technical guide provides a comprehensive overview of the anti-tumor properties of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies. The information presented herein is intended to support further research and development of this compound as a potential cancer therapeutic.

Introduction

Glioblastoma is the most common and aggressive primary brain tumor in adults, with a dismal prognosis despite multimodal treatment strategies. The highly infiltrative nature of GBM and the presence of the blood-brain barrier (BBB) pose significant challenges to effective drug delivery and therapeutic efficacy. This compound is a synthetic organic compound designed to overcome these hurdles, exhibiting good oral bioavailability and the ability to cross the BBB.[1][2][3] This document details the preclinical anti-tumor profile of this compound, focusing on its dual inhibitory function against Src kinase and tubulin polymerization.

Mechanism of Action

This compound exerts its anti-tumor effects through a dual mechanism of action:

-

Src Kinase Inhibition: this compound is a non-ATP competitive inhibitor that targets the peptide substrate binding site of Src kinase.[4][5] Src, a non-receptor tyrosine kinase, is frequently overexpressed and activated in various cancers, including glioblastoma.[6] It plays a crucial role in signaling pathways that regulate cell proliferation, survival, migration, and angiogenesis.[6] By inhibiting Src, this compound disrupts these oncogenic signaling cascades.

-

Tubulin Polymerization Inhibition: this compound directly binds to tubulin and disrupts the formation of microtubules.[2][4] Microtubules are essential components of the cytoskeleton, critical for cell division, intracellular transport, and maintenance of cell shape. Inhibition of tubulin polymerization leads to cell cycle arrest at the G2/M phase and induction of apoptosis.[3]

This dual-targeting approach offers the potential for enhanced efficacy and a reduced likelihood of developing drug resistance compared to single-target agents.

In Vitro Anti-Tumor Activity

This compound has demonstrated potent anti-tumor activity in various glioblastoma cell lines.

Quantitative Efficacy Data

The following tables summarize the in vitro efficacy of this compound in key glioblastoma cell lines.

| Cell Line | Assay | Concentration | Effect | Reference |

| GL261 | Src Autophosphorylation | 0-200 nM | Reduction in Src autophosphorylation | [3] |

| U87 | Cell Cycle Arrest | 0-270 nM | G2/M phase arrest | [3] |

| U87 | Apoptosis Induction | 0-800 nM | Induction of apoptosis | [3] |

| GL261 | Apoptosis Induction | 0-800 nM | Induction of apoptosis | [3] |

| T98G | Apoptosis Induction | 0-800 nM | Induction of apoptosis | [3] |

| Purified Tubulin | Tubulin Polymerization | 5 µM | Inhibition of in vitro assembly | [3] |

Note: Specific IC50/GI50 values for this compound across a broad panel of cancer cell lines are not yet publicly available in the reviewed literature.

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of this compound has been evaluated in a syngeneic orthotopic mouse model of glioblastoma.

Quantitative Efficacy Data

| Animal Model | Tumor Model | Treatment | Key Findings | Reference |

| C57BL/6 Mice | Orthotopic GL261 Glioma | 20 mg/kg, oral | Significantly delayed tumor progression and produced long-term survival. | [3] |

| Immunodeficient Mice | Orthotopic GL261 Glioma | Not specified | No long-term survival observed, suggesting a role for the immune system in the therapeutic effect. | [2] |

Signaling Pathways and Experimental Workflows

This compound Signaling Pathway

Caption: Dual mechanism of action of this compound.

Experimental Workflow: In Vitro Analysis

Caption: Workflow for in vitro evaluation of this compound.

Experimental Workflow: In Vivo Analysis

Caption: Workflow for in vivo evaluation of this compound.

Detailed Experimental Protocols

Cell Culture

-

Cell Lines: Human glioblastoma cell lines U87 and T98G, and murine glioblastoma cell line GL261.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Western Blot for Src Phosphorylation

-

Cell Lysis: Glioblastoma cells are seeded and treated with varying concentrations of this compound (e.g., 0-200 nM) for 24-72 hours.[3] Cells are then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies against phospho-Src (Tyr416) and total Src.

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

-

Cell Treatment: U87 cells are treated with this compound (e.g., 0-270 nM) for a specified period (e.g., 24 hours).[3]

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and resuspended in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentage of cells in G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Apoptosis Assay by Flow Cytometry

-

Cell Treatment: U87, GL261, or T98G cells are treated with this compound (e.g., 0-800 nM) for a defined duration.[3]

-

Staining: Cells are harvested and stained with an Annexin V-FITC and Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's instructions.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

In Vitro Tubulin Polymerization Assay

-

Reaction Setup: A reaction mixture containing purified tubulin, GTP, and a fluorescence reporter is prepared in a microplate.

-

Treatment: this compound (e.g., 5 µM) or a control vehicle is added to the reaction mixture.[3]

-

Measurement: The plate is incubated at 37°C, and the fluorescence intensity is measured over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization. The inhibitory effect of this compound is determined by comparing the polymerization curve to that of the control.

Orthotopic Glioblastoma Mouse Model

-

Cell Implantation: GL261 glioma cells are stereotactically implanted into the striatum of C57BL/6 mice.

-

Treatment: After tumor establishment, mice are treated with this compound (e.g., 20 mg/kg) or a vehicle control via oral gavage.[3]

-

Tumor Monitoring: Tumor growth is monitored using non-invasive imaging techniques such as bioluminescence imaging (if cells are luciferase-tagged) or magnetic resonance imaging (MRI).

-

Survival Analysis: The survival of the mice in each treatment group is monitored, and Kaplan-Meier survival curves are generated to assess the therapeutic efficacy of this compound.

Conclusion

This compound is a promising anti-tumor agent with a novel dual mechanism of action targeting both Src kinase and tubulin polymerization. Its ability to cross the blood-brain barrier and its potent efficacy in preclinical models of glioblastoma highlight its potential as a therapeutic candidate for this devastating disease. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the clinical translation of this compound. Future studies should focus on elucidating the full spectrum of its anti-cancer activity, defining its pharmacokinetic and pharmacodynamic profiles in more detail, and exploring potential combination therapies to maximize its therapeutic benefit.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. SRC Kinase in Glioblastoma: News from an Old Acquaintance - PMC [pmc.ncbi.nlm.nih.gov]

Kx2-361 Blood-Brain Barrier Permeability: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of Kx2-361, a dual Src kinase and tubulin polymerization inhibitor. This compound has demonstrated significant potential in preclinical models for glioblastoma, largely attributed to its ability to effectively cross the BBB.[1][2] This document summarizes the available quantitative data, outlines relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Quantitative Data on Blood-Brain Barrier Permeability

This compound exhibits excellent penetration of the blood-brain barrier in preclinical models.[2] A key study in mice provides the following pharmacokinetic parameters in the brain after a single oral dose.

| Parameter | Value | Animal Model | Dosage | Reference |

| Brain Cmax | 4025 ± 319 ng/g | Mice | 20 mg/kg (oral) | [2] |

| Brain AUClast | 5044 ± 355 h*ng/g | Mice | 20 mg/kg (oral) | [2] |

Table 1: Brain Pharmacokinetic Parameters of this compound in Mice

Mechanism of Action: Dual Inhibition

This compound functions as a dual inhibitor, targeting two distinct cellular processes critical for cancer cell proliferation and survival: Src kinase signaling and tubulin polymerization.[1]

Src Kinase Inhibition

Src is a non-receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, differentiation, motility, and adhesion.[3] Its activation can lead to the downstream activation of multiple signaling cascades, such as the Ras-MAPK, PI3K-AKT, and STAT3 pathways, all of which are implicated in tumorigenesis.[4][5] this compound inhibits Src kinase, thereby disrupting these pro-cancerous signaling events.[1]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin dimers, are essential components of the cytoskeleton and are crucial for cell division, intracellular transport, and maintenance of cell shape.[6] The dynamic process of microtubule polymerization and depolymerization is fundamental to their function.[7] Tubulin inhibitors interfere with this process, leading to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[8] this compound inhibits tubulin polymerization, thereby disrupting microtubule dynamics and inducing mitotic catastrophe in cancer cells.[1]

Experimental Protocols

Detailed experimental protocols for assessing the BBB permeability of this compound are crucial for the replication and extension of these findings. Below are generalized protocols for in vivo and in vitro BBB permeability studies.

In Vivo Blood-Brain Barrier Permeability Study in Mice

This protocol is a generalized representation based on common practices for determining brain penetration of a compound, as the specific detailed protocol for this compound from the primary literature is not fully available.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., 0.5% methylcellulose)

-

Male C57BL/6 mice (8-10 weeks old)

-

Standard laboratory equipment for animal handling and dosing

-

Equipment for blood and tissue collection

-

Homogenizer

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Animal Acclimation: House mice under standard laboratory conditions for at least one week prior to the experiment.

-

Drug Formulation: Prepare a suspension of this compound in the chosen vehicle at the desired concentration.

-

Dosing: Administer a single oral dose of this compound (e.g., 20 mg/kg) to a cohort of mice.

-

Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing, euthanize a subset of mice.

-

Blood and Brain Collection: Immediately collect blood via cardiac puncture into EDTA-containing tubes and perfuse the brain with saline before extraction.

-

Sample Processing:

-

Plasma: Centrifuge the blood to separate the plasma.

-

Brain: Weigh the brain and homogenize it in a suitable buffer.

-

-

Bioanalysis: Determine the concentration of this compound in plasma and brain homogenate samples using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate the brain and plasma pharmacokinetic parameters, including Cmax and AUClast, using appropriate software.

In Vitro Blood-Brain Barrier Permeability Assay (Caco-2 Model)

While no specific in vitro BBB permeability data for this compound has been published, the Caco-2 cell monolayer assay is a standard method to predict intestinal absorption and can be adapted to model the BBB. This protocol serves as a representative example.

Materials:

-

Caco-2 cells

-

Cell culture medium and supplements

-

Transwell inserts (e.g., 24-well format)

-

Hanks' Balanced Salt Solution (HBSS)

-

This compound

-

LC-MS/MS system

-

TEER meter

Procedure:

-

Cell Culture: Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

-

Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.

-

Permeability Assay:

-

Wash the cell monolayers with pre-warmed HBSS.

-

Apical to Basolateral (A-B) Transport: Add this compound solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

-

Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral chamber and fresh HBSS to the apical chamber.

-

-

Sampling: At specified time points, collect samples from the receiver chamber and replace with fresh HBSS.

-

Analysis: Determine the concentration of this compound in the collected samples using a validated LC-MS/MS method.

-

Data Calculation:

-

Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.

-

Calculate the efflux ratio (Papp B-A / Papp A-B) to assess the potential for active efflux.

-

Conclusion

The available data strongly indicate that this compound is a promising CNS-penetrant drug candidate. Its ability to efficiently cross the blood-brain barrier, combined with its dual mechanism of action against key cancer-related pathways, provides a strong rationale for its continued development for the treatment of malignant brain tumors such as glioblastoma. Further studies, including detailed in vitro BBB transport experiments and pharmacokinetic/pharmacodynamic modeling, will be valuable in fully elucidating its CNS distribution and optimizing its therapeutic potential.

References

- 1. This compound: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Microtubule - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

The Dual-Action of Kx2-361: A Technical Guide to Apoptosis Induction in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kx2-361 is a novel, orally bioavailable small molecule that has demonstrated significant anti-tumor activity, particularly in preclinical models of glioblastoma. Its unique dual mechanism of action, targeting both Src kinase and tubulin polymerization, positions it as a compound of interest in the development of new cancer therapeutics. This technical guide provides an in-depth overview of the role of this compound in inducing apoptosis in cancer cells, consolidating available quantitative data, detailing experimental methodologies, and visualizing the key signaling pathways involved.

Introduction

This compound is a synthetic organic compound designed to overcome some of the challenges in cancer therapy, such as drug resistance and penetration of the blood-brain barrier.[1][2] It is a dual inhibitor, targeting two critical components of cancer cell proliferation and survival: Src-family kinases and the microtubule network.[1][2] By simultaneously disrupting these two pathways, this compound triggers a cascade of events culminating in G2/M cell cycle arrest and apoptosis.[3] This guide will dissect the molecular mechanisms and cellular consequences of this compound treatment, with a focus on its apoptotic effects on cancer cells.

Mechanism of Action

This compound exerts its anti-cancer effects through a two-pronged attack on critical cellular machinery.

Src Kinase Inhibition

Src is a non-receptor tyrosine kinase that is often overexpressed and hyperactivated in a variety of cancers, playing a key role in tumor growth, metastasis, and angiogenesis.[4] this compound is a non-ATP competitive inhibitor of Src kinase, targeting the peptide substrate binding site.[2][5] This inhibition leads to a reduction in the autophosphorylation of Src, a key step in its activation.[3][6] The downstream consequences of Src inhibition by this compound include the modulation of signaling pathways that regulate cell survival and proliferation, ultimately contributing to the induction of apoptosis.[5]

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. This compound binds to tubulin and inhibits its polymerization, leading to the disruption of the microtubule network.[3][7] This interference with microtubule function leads to a prolonged arrest of cells in the G2/M phase of the cell cycle, a state which can trigger the intrinsic apoptotic pathway, a phenomenon often referred to as mitotic catastrophe.[3][8]

Quantitative Data

The following tables summarize the available quantitative data on the biological activity and pharmacokinetics of this compound.

Table 1: In Vitro Biological Activity of this compound

| Parameter | Cell Line(s) | Concentration Range | Effect | Reference(s) |

| Src Autophosphorylation Inhibition | GL261 | 0-200 nM | Reduction in autophosphorylation | [3] |

| G2/M Cell Cycle Arrest | U87 | 0-270 nM | Dose-dependent arrest | [3] |

| Apoptosis Induction | U87, GL261, T98G | 0-800 nM | Induction of apoptosis | [3] |

| Tubulin Assembly Inhibition | In vitro assay | 5 µM | Inhibition of polymerization | [3] |

Table 2: Pharmacokinetic Properties of this compound in Mice (20 mg/kg Oral Dose)

| Parameter | Value | Reference(s) |

| Brain Cmax | 4025 ± 319 ng/g | [3] |

| Brain AUClast | 5044 ± 355 h*ng/g | [3] |

| Brain Penetration | ~75% of plasma levels | [1] |

Signaling Pathways

The dual inhibitory action of this compound converges on the induction of apoptosis through distinct but interconnected signaling pathways.

Src Inhibition-Mediated Apoptosis

Inhibition of the constitutively active Src signaling pathway by this compound is a key initiator of apoptosis. By blocking Src, this compound can lead to the activation of tumor suppressor proteins like p53 and the subsequent cleavage of caspase-3 and PARP, which are hallmark events of apoptosis.[5]

Caption: this compound inhibits Src kinase, leading to the activation of p53 and the caspase cascade, ultimately resulting in apoptosis.

Tubulin Disruption-Induced Mitotic Catastrophe and Apoptosis

This compound's disruption of microtubule dynamics leads to a prolonged G2/M arrest. Cells that are unable to satisfy the spindle assembly checkpoint due to microtubule disruption may undergo mitotic catastrophe, a form of cell death characterized by aberrant mitosis. This process often culminates in the activation of the apoptotic machinery.

Caption: this compound inhibits tubulin polymerization, causing G2/M arrest and mitotic catastrophe, which in turn triggers apoptosis.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize the effects of this compound. These should be adapted based on specific cell lines and experimental conditions.

Western Blot Analysis for Src Phosphorylation

This protocol is for assessing the inhibition of Src autophosphorylation by this compound.

-

Cell Treatment: Plate cancer cells (e.g., GL261) and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0-200 nM) for a specified time (e.g., 24-72 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against phospho-Src (e.g., Tyr416) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or total Src).

Caption: A typical workflow for Western blot analysis to assess protein phosphorylation changes induced by this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol is for determining the effect of this compound on cell cycle distribution.

-

Cell Treatment: Seed cancer cells (e.g., U87) and treat with various concentrations of this compound (e.g., 0-270 nM) for the desired duration.

-

Cell Harvest: Harvest both adherent and floating cells, and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the samples on a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Caption: Workflow for analyzing cell cycle distribution in this compound treated cells using flow cytometry.

Apoptosis Assay using Annexin V Staining

This protocol is for quantifying the induction of apoptosis by this compound.

-

Cell Treatment: Treat cancer cells (e.g., U87, GL261, T98G) with this compound at various concentrations (e.g., 0-800 nM) for a set time period.

-

Cell Harvest: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and a dead cell stain (e.g., propidium iodide). Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Caption: A streamlined workflow for the quantification of apoptosis using Annexin V and propidium iodide staining.

Clinical Development

A Phase I clinical trial (NCT02326441) was initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in subjects with advanced malignancies.[3] However, this trial was later discontinued. The specific reasons for the discontinuation have not been publicly detailed, but common reasons for trial termination include issues with recruitment, safety concerns, or strategic decisions by the sponsoring company.[9][10][11]

Conclusion

This compound is a promising anti-cancer agent with a unique dual mechanism of action that effectively induces apoptosis in cancer cells, particularly in glioblastoma models. Its ability to inhibit both Src kinase and tubulin polymerization leads to cell cycle arrest and the activation of apoptotic pathways. The preclinical data highlights its potential, especially its ability to cross the blood-brain barrier. Further investigation is warranted to fully elucidate its therapeutic potential and to understand the reasons for the discontinuation of its clinical development. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in the continued exploration of this compound and similar dual-action inhibitors.

References

- 1. firstwordpharma.com [firstwordpharma.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of drug-induced mitotic catastrophe in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Terminated Trials in the ClinicalTrials.gov Results Database: Evaluation of Availability of Primary Outcome Data and Reasons for Termination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. Premature discontinuation of clinical trial for reasons not related to efficacy, safety, or feasibility - PMC [pmc.ncbi.nlm.nih.gov]

Kx2-361: A Dual Inhibitor of Src Kinase and Tubulin Polymerization and Its Impact on Cell Cycle Progression

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Kx2-361 is a novel, orally bioavailable small molecule that demonstrates significant anti-tumor activity, particularly in preclinical models of glioblastoma. Its mechanism of action is characterized by the dual inhibition of Src kinase and tubulin polymerization. This unique combination of activities leads to a potent disruption of key cellular processes, culminating in cell cycle arrest at the G2/M phase and the induction of apoptosis. This technical guide provides a comprehensive overview of the core mechanisms of this compound, with a focus on its effects on cell cycle progression. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

The development of effective cancer therapeutics often hinges on the identification of molecular targets that are critical for tumor cell proliferation and survival. This compound has emerged as a promising therapeutic candidate due to its ability to simultaneously target two distinct and crucial cellular components: the Src family of non-receptor tyrosine kinases and the microtubule cytoskeleton. Src kinases are frequently overexpressed and hyperactivated in a variety of human cancers, where they play a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis. Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle, a requisite for cell division. By inhibiting both Src kinase activity and tubulin polymerization, this compound employs a multi-pronged attack on cancer cells, leading to a robust anti-proliferative effect.

Mechanism of Action

This compound's anti-cancer effects are rooted in its dual inhibitory functions:

-

Src Kinase Inhibition: this compound inhibits the activity of Src kinase, a non-receptor tyrosine kinase that is a key node in multiple signaling pathways promoting cell growth and survival. By blocking Src, this compound disrupts these downstream signals, contributing to the cessation of cell proliferation.

-

Tubulin Polymerization Inhibition: this compound binds to tubulin, the fundamental building block of microtubules, and inhibits its polymerization into microtubules. This disruption of microtubule dynamics is particularly detrimental during mitosis, as it prevents the formation of a functional mitotic spindle, leading to a halt in cell division.

The convergence of these two mechanisms results in a potent G2/M phase cell cycle arrest and subsequent induction of apoptosis.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data regarding the effects of this compound on cell cycle progression and its molecular targets.

| Parameter | Cell Line | Concentration | Effect | Citation |

| Src Autophosphorylation | GL261 (murine glioblastoma) | 0-200 nM | Reduction in autophosphorylation | [1] |

| Cell Cycle Arrest | U87 (human glioblastoma) | 0-270 nM | Dose-dependent arrest at G2/M phase; virtually complete arrest at 270 nM | [1] |

| Apoptosis Induction | U87, GL261, T98G (glioblastoma) | 0-800 nM | Induction of apoptosis | [1] |

| In Vitro Tubulin Polymerization | Purified tubulin | 5 µM | Inhibition of tubulin assembly | [1] |

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effects of this compound on cell cycle progression.

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with this compound.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Flow cytometry is used to measure the fluorescence intensity of individual cells, allowing for the quantification of cells in each phase of the cell cycle.

Protocol:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for the desired duration (e.g., 24, 48, 72 hours).

-

Cell Harvesting: Gently trypsinize the cells, collect them in a centrifuge tube, and wash with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate the cells on ice for at least 30 minutes for fixation.

-

Staining: Centrifuge the fixed cells and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.

-

Flow Cytometry Analysis: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark. Analyze the samples on a flow cytometer. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting for Cell Cycle Regulatory Proteins

Objective: To assess the effect of this compound on the protein expression levels of key cell cycle regulators, such as Cyclin B1 and Cdk1.

Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the protein of interest.

Protocol:

-

Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

Gel Electrophoresis: Load equal amounts of protein from each sample onto a polyacrylamide gel (SDS-PAGE) and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-Cyclin B1, anti-Cdk1).

-

Wash the membrane to remove unbound primary antibody.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Wash the membrane to remove unbound secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using an imaging system. Use a loading control, such as an antibody against β-actin or GAPDH, to ensure equal protein loading.

In Vitro Tubulin Polymerization Assay

Objective: To directly measure the inhibitory effect of this compound on the polymerization of purified tubulin.

Principle: The polymerization of tubulin into microtubules can be monitored by measuring the increase in light scattering or fluorescence of a reporter molecule.

Protocol:

-

Reagent Preparation: Reconstitute lyophilized, purified tubulin in a suitable buffer (e.g., G-PEM buffer) on ice. Prepare a stock solution of this compound in DMSO.

-

Assay Setup: In a 96-well plate, add tubulin solution to each well. Add varying concentrations of this compound, a positive control (e.g., nocodazole), and a vehicle control (DMSO) to the respective wells.

-

Initiation of Polymerization: Transfer the plate to a spectrophotometer or fluorometer pre-warmed to 37°C to initiate tubulin polymerization.

-

Data Acquisition: Measure the absorbance (at 340 nm) or fluorescence at regular intervals for a set period (e.g., 60 minutes).

-

Data Analysis: Plot the change in absorbance or fluorescence over time. The rate and extent of tubulin polymerization in the presence of this compound can be compared to the controls to determine its inhibitory activity.

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: Dual inhibitory mechanism of this compound leading to G2/M arrest and apoptosis.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle distribution using flow cytometry.

Conclusion

This compound represents a promising strategy in cancer therapy due to its dual mechanism of action targeting both Src kinase and tubulin polymerization. This combined approach effectively disrupts critical cellular processes, leading to a robust G2/M cell cycle arrest and the induction of apoptosis in cancer cells. The data and protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and for the development of novel anti-cancer agents with similar multi-targeting capabilities. Further investigation into the specific downstream effectors of Src that are modulated by this compound and a more precise quantification of its binding affinity to tubulin will provide a more complete understanding of its molecular pharmacology.

References

Kx2-361: A Novel Dual-Targeting Agent for Glioblastoma Therapy

An In-depth Technical Guide

Abstract

Kx2-361 is an innovative, orally bioavailable small molecule therapeutic agent demonstrating significant promise in the treatment of glioblastoma (GBM), the most aggressive form of brain cancer. This document provides a comprehensive technical overview of this compound, detailing its dual mechanism of action, preclinical efficacy, and pharmacokinetic profile. This compound uniquely combines Src kinase inhibition and tubulin polymerization disruption, addressing two critical pathways in cancer progression. Its ability to effectively cross the blood-brain barrier makes it a particularly compelling candidate for central nervous system malignancies. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the scientific foundation for this compound's therapeutic potential.

Introduction

Glioblastoma presents a formidable challenge in oncology due to its aggressive nature, infiltrative growth, and the protective barrier of the central nervous system, which limits the efficacy of many systemic therapies. This compound has emerged as a promising therapeutic candidate, specifically designed to overcome these hurdles. A structural analog of tirbanibulin (KX2-391), this compound exhibits enhanced lipophilicity, facilitating its transit across the blood-brain barrier.[1] Its novelty lies in its dual inhibitory function against both Src kinase and tubulin polymerization, two key targets implicated in glioma cell proliferation, migration, and survival.[2][3]

Mechanism of Action: A Dual-Pronged Attack

This compound exerts its anti-cancer effects through the simultaneous inhibition of two distinct and crucial cellular targets: the Src tyrosine kinase and the microtubule network.

Src Kinase Inhibition

Src, a non-receptor tyrosine kinase, is frequently overexpressed and hyperactivated in glioblastoma, where it plays a pivotal role in promoting tumor growth, angiogenesis, and invasion. This compound targets the peptide substrate binding site of Src, a distinct mechanism from many ATP-competitive inhibitors.[3] This inhibition disrupts downstream signaling cascades critical for cancer cell function. Preclinical studies have demonstrated that this compound effectively reduces the autophosphorylation of Src in GL261 murine glioblastoma cells at nanomolar concentrations.[4]

Tubulin Polymerization Inhibition

The second mechanism of action of this compound is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[2] Microtubules are essential for cell division, intracellular transport, and the maintenance of cell shape. By binding to tubulin, this compound prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4] This activity is crucial for halting the rapid proliferation of cancer cells.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: a novel orally bioavailable small molecule dual Src/tubulin inhibitor that provides long term survival in a murine model of glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. medchemexpress.com [medchemexpress.com]

Methodological & Application

Kx2-361 Experimental Protocol for In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kx2-361 is a novel, orally bioavailable small molecule that functions as a dual inhibitor of Src kinase and tubulin polymerization.[1][2] This dual mechanism of action makes it a promising candidate for anti-cancer therapy, particularly for aggressive brain tumors like glioblastoma. This compound has been shown to readily cross the blood-brain barrier in murine models.[1][2] In vitro studies have demonstrated its ability to reduce Src autophosphorylation, disrupt microtubule architecture, induce cell cycle arrest at the G2/M phase, and promote apoptosis in various cancer cell lines.[1]

These application notes provide detailed protocols for key in vitro experiments to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

Table 1: In Vitro Efficacy of this compound in Glioblastoma Cell Lines

| Cell Line | Assay | Concentration Range | Effect | Reference |

| GL261 (murine glioblastoma) | Src Autophosphorylation | 0 - 200 nM | Reduction in Src autophosphorylation | [1] |

| U87 (human glioblastoma) | Cell Cycle Analysis | 0 - 270 nM | G2/M phase arrest | |

| U87, GL261, T98G (human glioblastoma) | Apoptosis Induction | 0 - 800 nM | Induction of apoptosis | |

| GL261 | Microtubule Architecture | Not specified | Disruption of microtubule architecture | [1] |

Table 2: In Vitro Tubulin Polymerization Inhibition

| Compound | Concentration | Effect | Reference |

| This compound | 5 µM | Inhibition of in vitro assembly of tubulin polymers | |

| Nocodazole (Positive Control) | 10 µM | Inhibition of tubulin polymerization | [3] |

Signaling Pathway

This compound concurrently targets two critical cellular processes for cancer progression: Src signaling and microtubule dynamics. The inhibition of Src kinase disrupts downstream signaling pathways involved in cell proliferation, migration, and survival. The inhibition of tubulin polymerization leads to the disruption of the microtubule network, which is essential for cell division, intracellular transport, and maintenance of cell shape. This dual-action mechanism is depicted in the following signaling pathway diagram.

Experimental Protocols

Western Blot for Src Autophosphorylation

This protocol details the procedure to assess the inhibitory effect of this compound on Src kinase activity by measuring the level of Src autophosphorylation at Tyr416.

Experimental Workflow:

Materials:

-

Glioblastoma cell lines (e.g., GL261, U87)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-Src (Tyr416)

-

Rabbit anti-Src (total Src)

-

Mouse anti-β-actin (loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Seeding and Treatment:

-

Seed glioblastoma cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest.

-

Allow cells to adhere overnight.

-

Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) or vehicle control (DMSO) for the desired time (e.g., 24, 48, or 72 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-phospho-Src, anti-total-Src, and anti-β-actin) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Develop the blot using a chemiluminescent substrate and capture the image using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the phospho-Src signal to the total Src signal and the loading control (β-actin).

-

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to assess the effect of this compound on cell cycle progression using propidium iodide (PI) staining and flow cytometry.

Experimental Workflow:

Materials:

-

Glioblastoma cell lines (e.g., U87)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

PBS

-

Trypsin-EDTA

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed U87 cells in 6-well plates.

-

After 24 hours, treat the cells with various concentrations of this compound (e.g., 0, 50, 100, 200, 270 nM) for the desired duration (e.g., 24 or 48 hours).

-

-

Cell Harvest and Fixation:

-

Harvest the cells by trypsinization.

-

Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1 ml of ice-cold PBS.

-

While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 800 x g for 5 minutes.

-

Discard the ethanol and wash the cell pellet with PBS.

-

Resuspend the cells in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay by Annexin V/PI Staining

This protocol outlines the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Experimental Workflow:

Materials:

-

Glioblastoma cell lines (e.g., U87, GL261, T98G)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

DMSO (vehicle control)

-

PBS

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates.

-

Treat the cells with this compound at various concentrations (e.g., 0 to 800 nM) for a specified time (e.g., 48 or 72 hours).

-

-

Cell Harvest and Staining:

-

Harvest both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer provided in the kit.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells by flow cytometry within 1 hour of staining.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Differentiate between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.

-

Quantify the percentage of apoptotic cells.

-

In Vitro Tubulin Polymerization Assay

This assay measures the effect of this compound on the in vitro assembly of purified tubulin into microtubules.

Experimental Workflow:

Materials:

-

Tubulin Polymerization Assay Kit (e.g., from Cytoskeleton, Inc.) containing:

-

Lyophilized tubulin (>99% pure)

-

GTP

-

General tubulin buffer

-

-

This compound

-

Nocodazole or colchicine (positive control for inhibition)

-

Paclitaxel (positive control for promotion)

-

DMSO (vehicle control)

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute the lyophilized tubulin in the general tubulin buffer on ice as per the manufacturer's instructions.

-

Prepare a stock solution of this compound and control compounds in an appropriate solvent (e.g., DMSO).

-

-

Assay Setup:

-